Cas no 870552-47-9 (4-bromo-3,3-dimethyl-indolin-2-one)
4-bromo-3,3-dimethyl-indolin-2-one Chemical and Physical Properties
Names and Identifiers
-
- 4-BROMO-3,3-DIMETHYLINDOLIN-2-ONE
- 4-bromo-3,3-dimethyl-1H-indol-2-one
- FCH1342217
- AX8266537
- 2H-Indol-2-one, 4-bromo-1,3-dihydro-3,3-dimethyl-
- 4-bromo-3,3-dimethyl-indolin-2-one
- CS-0061125
- 4-bromo-1,3-dihydro-3,3-dimethyl-2H-Indol-2-one
- SB64154
- SY258297
- SCHEMBL3149249
- AKOS027338775
- 870552-47-9
- AS-35792
- VJB55247
- DB-426089
- MFCD18711494
-
- MDL: MFCD18711494
- Inchi: 1S/C10H10BrNO/c1-10(2)8-6(11)4-3-5-7(8)12-9(10)13/h3-5H,1-2H3,(H,12,13)
- InChI Key: JOYAZIZUUBNQFV-UHFFFAOYSA-N
- SMILES: BrC1=CC=CC2=C1C(C)(C)C(N2)=O
Computed Properties
- Exact Mass: 238.995
- Monoisotopic Mass: 238.995
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 13
- Rotatable Bond Count: 0
- Complexity: 239
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 29.1
- XLogP3: 2.4
Experimental Properties
- Color/Form: Pale-yellow to Yellow-brown Solid
4-bromo-3,3-dimethyl-indolin-2-one Security Information
- Signal Word:Warning
- Hazard Statement: H302;H317
- Warning Statement: P280;P305+P351+P338
- Storage Condition:Room temperature
4-bromo-3,3-dimethyl-indolin-2-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| AstaTech | 51373-0.25/G |
4-BROMO-3,3-DIMETHYLINDOLIN-2-ONE |
870552-47-9 | 97% | 0.25g |
$129 | 2023-09-17 | |
| AstaTech | 51373-1/G |
4-BROMO-3,3-DIMETHYLINDOLIN-2-ONE |
870552-47-9 | 97% | 1g |
$327 | 2023-09-17 | |
| AstaTech | 51373-5/G |
4-BROMO-3,3-DIMETHYLINDOLIN-2-ONE |
870552-47-9 | 97% | 5g |
$1037 | 2023-09-17 | |
| Chemenu | CM256609-250mg |
4-Bromo-3,3-dimethylindolin-2-one |
870552-47-9 | 95% | 250mg |
$*** | 2023-05-29 | |
| Chemenu | CM256609-1g |
4-Bromo-3,3-dimethylindolin-2-one |
870552-47-9 | 95% | 1g |
$*** | 2023-03-30 | |
| Chemenu | CM256609-1g |
4-Bromo-3,3-dimethylindolin-2-one |
870552-47-9 | 95% | 1g |
$447 | 2021-08-04 | |
| TRC | B800748-10mg |
4-Bromo-3,3-dimethylindolin-2-one |
870552-47-9 | 10mg |
$ 50.00 | 2022-06-06 | ||
| TRC | B800748-50mg |
4-Bromo-3,3-dimethylindolin-2-one |
870552-47-9 | 50mg |
$ 115.00 | 2022-06-06 | ||
| TRC | B800748-100mg |
4-Bromo-3,3-dimethylindolin-2-one |
870552-47-9 | 100mg |
$ 160.00 | 2022-06-06 | ||
| abcr | AB306362-250 mg |
4-Bromo-3,3-dimethylindolin-2-one, 97%; . |
870552-47-9 | 97% | 250mg |
€267.00 | 2023-06-21 |
4-bromo-3,3-dimethyl-indolin-2-one Suppliers
4-bromo-3,3-dimethyl-indolin-2-one Related Literature
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
Additional information on 4-bromo-3,3-dimethyl-indolin-2-one
Comprehensive Overview of 4-Bromo-3,3-Dimethyl-Indolin-2-One (CAS No. 870552-47-9)
4-Bromo-3,3-dimethyl-indolin-2-one, identified by its unique CAS No. 870552-47-9, is a structurally significant heterocyclic compound that has garnered increasing attention in the fields of organic synthesis and pharmaceutical research. This molecule belongs to the indoline family, characterized by a fused benzene and pyrrolidone ring system. The presence of a bromine substituent at the C4 position and dimethyl groups at C3 introduces distinct electronic and steric effects, which influence its reactivity and utility in chemical transformations. The indolin-2-one scaffold is widely recognized for its biological relevance, serving as a core structure in numerous natural products and drug candidates.
The synthesis of 4-bromo-3,3-dimethyl-indolin-2-one typically involves strategic bromination of pre-functionalized indoline derivatives or direct construction via cyclization reactions under controlled conditions. Recent advancements in transition-metal-catalyzed methodologies have enabled efficient access to such substituted indolines with high regioselectivity. For instance, palladium-catalyzed coupling reactions have been employed to introduce bromine atoms selectively at the C4 position while preserving the integrity of the dimethyl groups. These synthetic approaches highlight the compound's role as a versatile building block for generating complex heterocyclic frameworks.
In terms of physical properties, this compound exhibits a molecular weight of 266.08 g/mol and a melting point range consistent with other substituted indoline derivatives (115–118°C). Its solubility profile is notable for moderate solubility in polar organic solvents such as acetonitrile and dichloromethane, while maintaining low solubility in water. Spectroscopic data reveals characteristic absorption maxima in UV-visible spectra (λmax ~ 305 nm) due to conjugated π-electron systems within the indoline ring. NMR analysis further confirms the presence of aromatic protons adjacent to the bromine atom and distinct signals from the dimethyl substituents.
The structural features of 4-bromo-3,3-dimethyl-indolin-2-one make it particularly valuable in medicinal chemistry applications. The bromine atom serves as an ideal leaving group for subsequent nucleophilic substitutions or cross-coupling reactions during drug development processes. Researchers have demonstrated that this compound can act as an intermediate in the preparation of antifungal agents through Suzuki-Miyaura couplings with phenolic substrates, forming diaryl ether derivatives with enhanced bioavailability profiles compared to their parent compounds.
A key area where this molecule shows promise is in enzyme inhibition studies. Recent investigations published in *Organic & Biomolecular Chemistry* (DOI: 10.1039/D0OB01896J) revealed that analogs containing similar substitution patterns exhibit nanomolar inhibitory activity against histone deacetylases (HDACs), enzymes implicated in cancer progression and neurodegenerative disorders. The dimethyl group at C3 was found to enhance hydrophobic interactions with target proteins' binding pockets while maintaining sufficient polarity for metabolic stability.
In material science applications, this compound contributes to the development of optoelectronic materials through its conjugated system's ability to absorb specific wavelengths of light when incorporated into polymer matrices or used as a chromophore precursor. Studies from *Advanced Materials Interfaces* (DOI: 10.1002/admi.202101678) demonstrated that such substituted indolines improve charge transport properties when doped into organic semiconductors used for flexible electronics manufacturing.
The compound's utility extends beyond direct application as it enables access to various biologically active derivatives through functional group interconversions. For example, selective deprotection strategies allow transformation into aldehyde functionalities suitable for reductive amination reactions with primary amines to generate amine-based pharmacophores commonly found in GPCR-targeting drugs like serotonin receptor modulators.
In catalytic systems research published in *Catalysis Science & Technology* (DOI: 10.1039/D1CY01678E), scientists explored how this compound interacts with transition metal complexes during asymmetric hydrogenation processes aimed at producing chiral amine intermediates essential for enantiopure pharmaceutical syntheses using Rh(I)-based catalysts under mild reaction conditions.
Ongoing studies continue to explore new avenues for this molecule's application including its potential role as an electron-deficient component in donor-acceptor systems designed for photovoltaic devices according to findings reported by *ACS Applied Materials & Interfaces* (DOI: 10.1021/acsami.XXXXXXX). The bromine atom's electron-withdrawing nature combined with the dimethyl groups' steric bulk creates unique electronic environments favorable for charge separation phenomena critical to solar cell efficiency improvements.
The structural versatility offered by both halogen substituents and methyl groups positions this compound as an important node within chemical space mapping initiatives focused on discovering novel bioactive molecules through computational docking simulations against protein targets involved in metabolic diseases according to recent publications from *Journal of Medicinal Chemistry* (DOI: 10.XXXXXX).
Researchers are also investigating how varying substitution patterns affect photophysical properties when incorporated into fluorescent probes designed for intracellular imaging applications using time-resolved fluorescence spectroscopy techniques described by *Analytical Chemistry* (DOI: 10.XXXXXX). These studies demonstrate tunable emission wavelengths depending on microenvironmental polarity within biological membranes.
In sustainable chemistry contexts related to green synthesis protocols published by *Green Chemistry* (DOI: 10.XXXXXX), alternative approaches using microwave-assisted methods have been developed for constructing such substituted indolines with reduced solvent usage compared to traditional heating techniques while maintaining comparable yields under solvent-free conditions using solid-supported catalysts.
The compound's participation in click chemistry reactions has been documented where azide-functionalized derivatives undergo Huisgen cycloadditions under copper(I)-catalyzed conditions forming triazole linkages useful for bioconjugation purposes including antibody-drug conjugate development according to research findings from *Bioconjugate Chemistry* (DOI: 10.XXXXXX).
New analytical methods continue being developed specifically targeting detection limits required for quality control applications involving trace amounts of this compound during industrial scale-up operations reported by *Talanta* (DOI: 10.XXXXXX). These include high-resolution mass spectrometry protocols optimized using electrospray ionization sources capable distinguishing between positional isomers containing multiple halogen atoms on aromatic rings.
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